molecular formula C19H24N4 B5796433 N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine

N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine

Cat. No. B5796433
M. Wt: 308.4 g/mol
InChI Key: QSBGKVSUQPMRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, also known as DMXB-A, is a compound that has been extensively studied for its potential use in treating various neurological disorders. This molecule is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have significant effects on cognitive function, memory, and attention.

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine derivatives have been studied for their antimicrobial and cytotoxic properties. For instance, a study synthesized a series of compounds including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. Some compounds showed significant activity in these areas (Noolvi et al., 2014).

Antineoplastic and Antifilarial Agents

Derivatives of benzimidazoles, including N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, have potential as antineoplastic and antifilarial agents. A study involving the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrated significant growth inhibition in specific cancer cells and exhibited in vivo antifilarial activity (Ram et al., 1992).

Biosignificant Interest

Compounds derived from N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine have been synthesized for potential biosignificant interest. For example, pyrazolo(1,5-a)pyrimidine derivatives and pyrimido[2,1-b][1,3]benzothiazole derivatives have been created and tested for their antimicrobial activity, showing effectiveness as antibacterial and antifungal agents (Sayed et al., 2012).

Photo-Physical Characteristics

The photo-physical characteristics of derivatives of N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine have been studied. Novel compounds synthesized from p-N,N-diethyl amino salicylaldehyde have demonstrated single absorption and dual emission characteristics, indicating potential applications in fluorescence-based research (Padalkar et al., 2011).

Anticancer Potential

Some benzimidazole derivatives, including N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, have been studied for their anticancer potential. For instance, new benzimidazole derivatives have shown moderate cytotoxic effects towards specific cancer cell lines, suggesting potential in cancer research and treatment (El-Shekeil et al., 2012).

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-23(5-2)17-9-6-15(7-10-17)13-20-16-8-11-19-18(12-16)21-14-22(19)3/h6-12,14,20H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGKVSUQPMRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diethylamino)benzyl)-1-methyl-1H-benzo[d]imi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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